molecular formula C9H14N2O2S B12845994 tert-Butyl N-(3-cyanothietan-3-yl)carbamate

tert-Butyl N-(3-cyanothietan-3-yl)carbamate

Cat. No.: B12845994
M. Wt: 214.29 g/mol
InChI Key: BEZYGNXXYURIRZ-UHFFFAOYSA-N
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Description

tert-Butyl N-(3-cyanothietan-3-yl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a cyanothietan ring, and a carbamate functional group

Preparation Methods

The synthesis of tert-Butyl N-(3-cyanothietan-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyanothietan derivative. One common method involves the use of tert-butyl carbamate in a palladium-catalyzed synthesis. Another method involves the use of a copper-catalyzed three-component coupling of organoindium reagents with imines and acid chlorides . These methods provide efficient routes to the desired compound under mild reaction conditions.

Chemical Reactions Analysis

tert-Butyl N-(3-cyanothietan-3-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions often involve nucleophilic reagents such as amines or thiols, leading to the formation of substituted carbamates.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, resulting in the formation of the corresponding amine and carbon dioxide.

Scientific Research Applications

tert-Butyl N-(3-cyanothietan-3-yl)carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of tert-Butyl N-(3-cyanothietan-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. This interaction can result in various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

tert-Butyl N-(3-cyanothietan-3-yl)carbamate can be compared with other similar compounds, such as:

    tert-Butyl carbamate: A simpler carbamate with a tert-butyl group, used in similar synthetic applications.

    tert-Butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate: Another carbamate derivative with a cyanopyridinyl group, known for its chemoselective properties.

    tert-Butyl (4-ethynylphenyl)carbamate: A carbamate with an ethynylphenyl group, used in specialized organic syntheses.

These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the unique properties of this compound.

Properties

Molecular Formula

C9H14N2O2S

Molecular Weight

214.29 g/mol

IUPAC Name

tert-butyl N-(3-cyanothietan-3-yl)carbamate

InChI

InChI=1S/C9H14N2O2S/c1-8(2,3)13-7(12)11-9(4-10)5-14-6-9/h5-6H2,1-3H3,(H,11,12)

InChI Key

BEZYGNXXYURIRZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CSC1)C#N

Origin of Product

United States

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